

3-Bromopyridine: A Cornerstone Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 3-Bromopyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyridine has emerged as a highly versatile and indispensable building block in the field of organic synthesis. Its unique electronic properties and reactivity profile make it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-bromopyridine**, its reactivity in key synthetic transformations, and its application in the synthesis of notable commercial products. Detailed experimental protocols for seminal reactions and tabulated quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties of 3-Bromopyridine

3-Bromopyridine is a colorless to light yellow liquid at room temperature.^[1] A summary of its key physical properties is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ BrN	[2][3]
Molar Mass	157.998 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Density	1.640 g/cm ³	[2]
Melting Point	-27 °C	[2]
Boiling Point	173 °C	[2]
Flash Point	51 °C	[2]
Refractive Index	1.571 (at 20°C)	[4]
Solubility	Slightly soluble in water. Soluble in ethanol and ether.	[1][5]

Reactivity and Synthetic Applications

The reactivity of **3-bromopyridine** is characterized by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the bromine substituent.[1] This leads to a rich and varied chemical behavior, making it a versatile substrate for a range of organic transformations.

Electrophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to benzene.[1] In the case of **3-bromopyridine**, the nitrogen atom deactivates the C2, C4, and C6 positions. The bromine atom at the C3 position directs incoming electrophiles to the C2 and C4 positions (ortho and para to the bromine); however, attack at the C2 position is disfavored due to its proximity to the ring nitrogen.[1] Consequently, electrophilic substitution on **3-bromopyridine** preferentially occurs at the C5 position.[1] For instance, the nitration of **3-bromopyridine** yields 3-bromo-5-nitropyridine as the major product.[1]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the pyridine ring is favored at the C2 and C4 positions due to the ability of the electronegative nitrogen to stabilize the anionic intermediate. While **3-bromopyridine** is less reactive towards SNA compared to its 2- and 4-bromo isomers, reactions can be achieved under forcing conditions or with highly activated nucleophiles.

Metalation

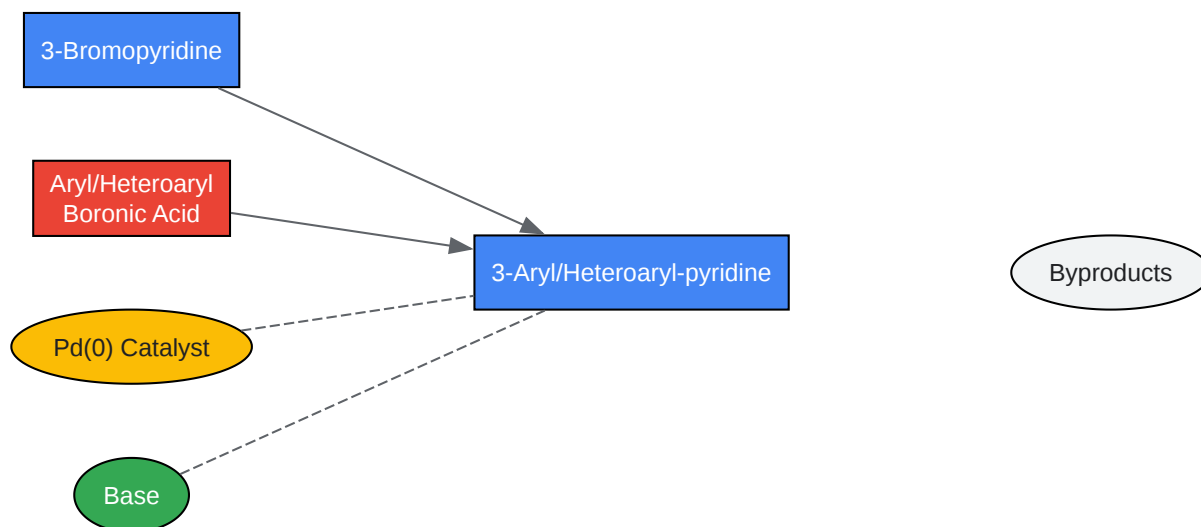
The bromine atom in **3-bromopyridine** facilitates metal-halogen exchange, a common method for the generation of 3-pyridyl organometallic reagents. Treatment of **3-bromopyridine** with strong bases like n-butyllithium (n-BuLi) at low temperatures leads to the formation of 3-lithiopyridine. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the 3-position.^[6]

Cross-Coupling Reactions: A Gateway to Molecular Diversity

3-Bromopyridine is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.^[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of **3-bromopyridine** with various boronic acids and their derivatives provides a powerful method for the synthesis of 3-arylpyridines and 3-heteroarylpyridines. These motifs are prevalent in many biologically active compounds.



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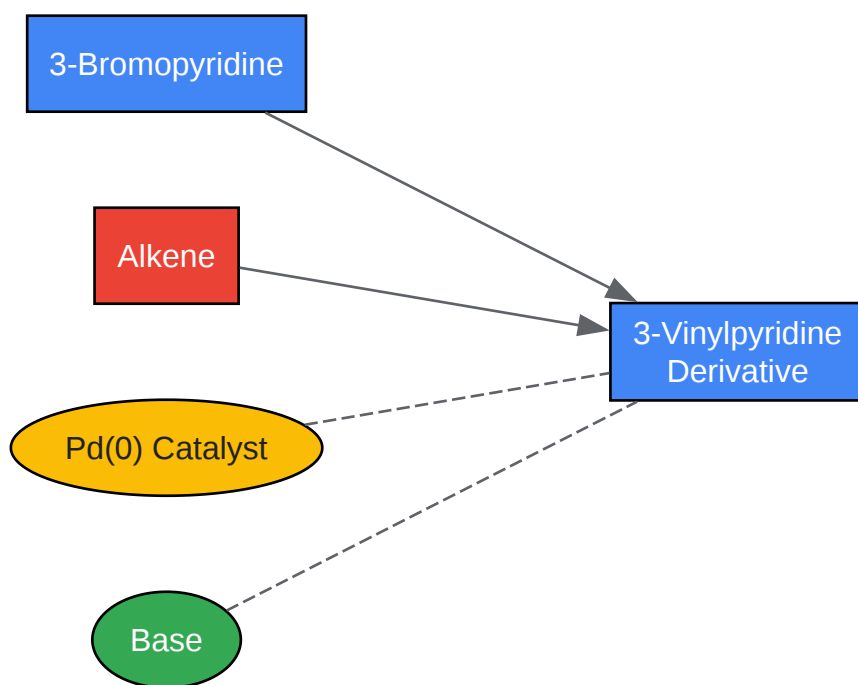
Caption: General scheme of the Suzuki-Miyaura coupling reaction with **3-bromopyridine**.

Table 1: Examples of Suzuki-Miyaura Coupling with **3-Bromopyridine**

Arylb onic Acid	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
Phenylbo ronic acid	Pd(PPh ₃) 4	Na ₂ CO ₃	Toluene/ EtOH/H ₂ O	80	12	85	[7]
4- Methylph enylboro nic acid	Pd(dppf) Cl ₂	K ₂ CO ₃	Dioxane/ H ₂ O	100	16	92	[7]
3- Thienylb oronic acid	Pd(OAc) ₂ /SPhos	K ₃ PO ₄	Toluene	100	8	88	[8]
Pyridine- 4-boronic acid	Pd(PPh ₃) 4	K ₂ CO ₃	DME/H ₂ O	90	24	75	[9]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the coupling of **3-bromopyridine** with alkenes, providing access to 3-vinylpyridines and their derivatives. These products are valuable intermediates for further functionalization.



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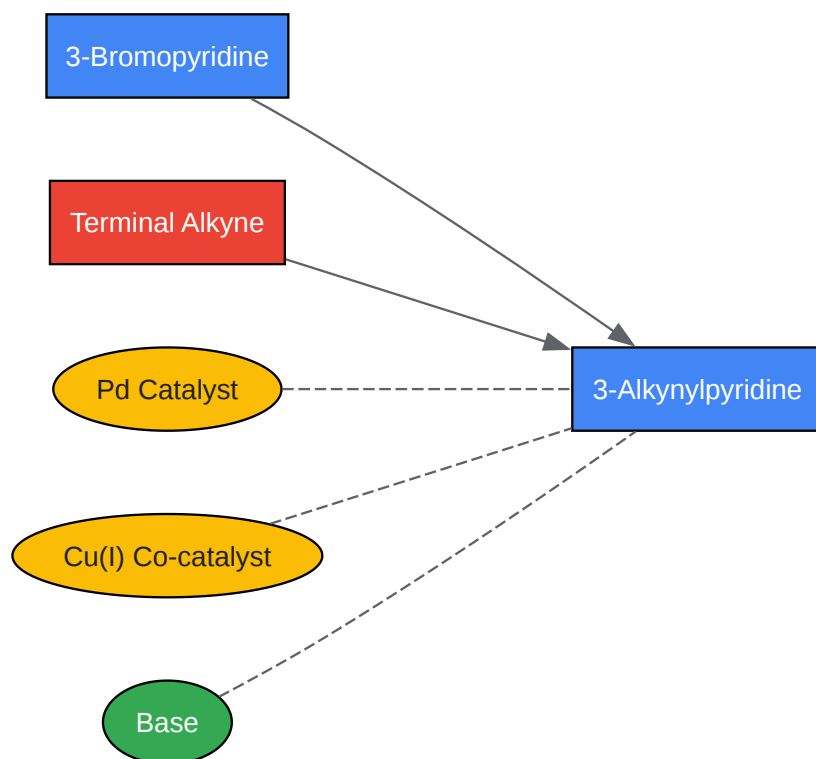
Caption: General scheme of the Heck-Mizoroki reaction with **3-bromopyridine**.

Table 2: Examples of Heck-Mizoroki Reaction with **3-Bromopyridine**

Alkene	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Styrene	Pd(OAc) ₂	K ₂ CO ₃	DMAc	120	24	85	[3]
Ethyl acrylate	Pd(OAc) ₂ / P(o-tol) ₃	Et ₃ N	DMF	100	18	90	[3]
n-Butyl acrylate	Pd(OAc) ₂	NaOAc	NMP	130	12	88	[10]

Sonogashira Coupling

The Sonogashira coupling of **3-bromopyridine** with terminal alkynes is a highly efficient method for the synthesis of 3-alkynylpyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.



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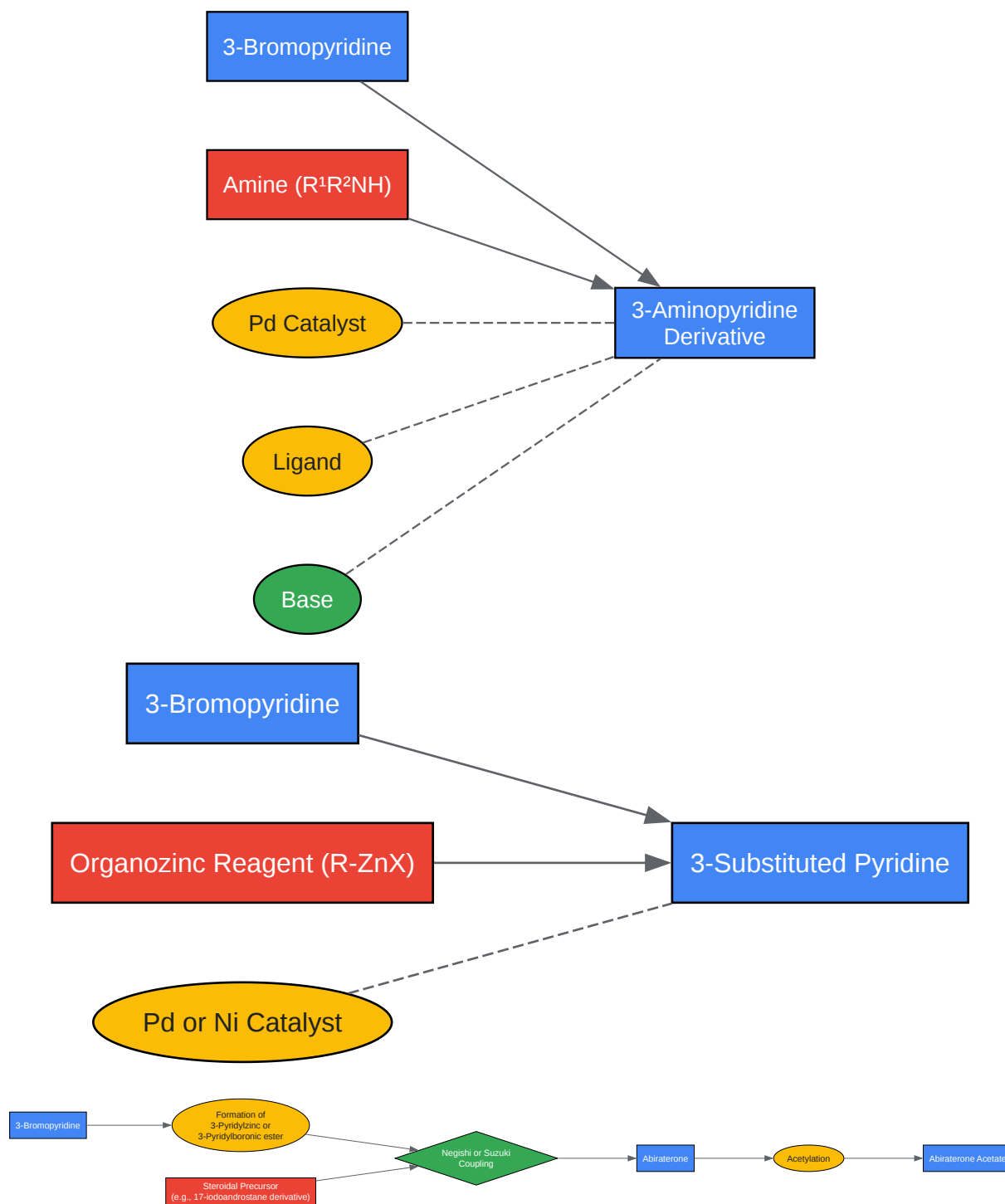
Caption: General scheme of the Sonogashira coupling reaction with **3-bromopyridine**.

Table 3: Examples of Sonogashira Coupling with **3-Bromopyridine**

Terminal Alkyne	Pd Catalyst	Cu Co-catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Phenylacetylene	Pd(CF ₃ COO) ₂ /PPh ₃	CuI	Et ₃ N	DMF	100	3	96	[11][12]
1-Hexyne	PdCl ₂ (PPh ₃) ₂	CuI	Et ₃ N	THF	65	6	85	[13]
Trimethylsilylacetylene	Pd(PPh ₃) ₄	CuI	i-Pr ₂ NH	Toluene	80	8	91	[14]
2-Methyl-3-butyn-2-ol	NS-MCM-41-Pd	CuI	Et ₃ N	Toluene	90	12	88	[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling **3-bromopyridine** with a wide variety of primary and secondary amines. This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[15]



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